Marrubiin

描述

Occurrence and Distribution in Medicinal Plants

Marrubiin is widely distributed among certain genera within the Lamiaceae family, particularly Marrubium and Leonotis. Its presence is often associated with the traditional medicinal uses of these plants. researchgate.netnih.gov

Marrubium vulgare

Marrubium vulgare, commonly known as white horehound, is a primary source of this compound. researchgate.netnih.gov this compound is considered a major chemotaxonomic marker for the genus Marrubium. nih.govtandfonline.com The European Pharmacopoeia defines Marrubii herba (Marrubium vulgare L.) as containing a minimum of 0.7% this compound (C20H20O4; M: 332.4) in the dried drug. europa.eu Studies have estimated the this compound content in methanol (B129727) extracts of M. vulgare aerial parts to be around 156 mg/g. nih.govijbpsa.com this compound is produced and accumulates specifically in the aerial parts of the plant. nih.gov Factors like salt stress can affect the this compound content in M. vulgare, with higher NaCl concentrations leading to a decrease. nih.govresearchgate.net

Leonotis leonurus

Leonotis leonurus, also known as lion's tail or wild dagga, is another significant source of this compound. researchgate.netnih.govwikipedia.org this compound was isolated from Leonotis leonurus as early as 1964. mdpi.comdntb.gov.ua While L. leonurus contains this compound, it appears to be absent in other Leonotis species like L. nepetifolia and L. ocymifolia. mdpi.com this compound isolated from Leonotis leonurus has been investigated for various biological activities. researchgate.netnih.govnih.gov

Phlomis bracteosa

Phlomis bracteosa is a medicinal plant that has also been reported to contain this compound. researchgate.netnih.govresearchgate.net Research on Phlomis bracteosa has indicated that this compound, among other constituents, exhibits vasorelaxant properties. nih.govresearchgate.net

Other Marrubium Species (e.g., Marrubium deserti de Noe, Marrubium alysson, Marrubium thessalum)

This compound is present in several other Marrubium species beyond M. vulgare. These include:

Marrubium deserti de Noe: this compound has been isolated from this species and studied for its properties. researchgate.netnih.govresearchgate.netimrpress.com

Marrubium alysson: This species is known to contain this compound, which is considered one of its prominent metabolites. researchgate.netnih.govresearchgate.netmdpi.com Studies on M. alysson extracts have quantified this compound content, for instance, at 14.09 mg/g of dry extract in one study using HPTLC analysis. mdpi.comresearchgate.net

Marrubium thessalum: this compound has also been reported in Marrubium thessalum. researchgate.netnih.govresearchgate.net

The presence of this compound across numerous Marrubium species reinforces its role as a characteristic compound for the genus. nih.govtandfonline.commdpi.com

Here is a table summarizing the occurrence of this compound in these plants:

| Plant Species | Genus | Family | This compound Presence | Notes |

| Marrubium vulgare | Marrubium | Lamiaceae | Yes | Primary source, chemotaxonomic marker, minimum content specified by Eur. Pharm. nih.govtandfonline.comeuropa.eu |

| Leonotis leonurus | Leonotis | Lamiaceae | Yes | Isolated early, present in aerial parts. wikipedia.orgmdpi.comdntb.gov.ua |

| Phlomis bracteosa | Phlomis | Lamiaceae | Yes | Studied for vasorelaxant properties. nih.govresearchgate.net |

| Marrubium deserti | Marrubium | Lamiaceae | Yes | Contains this compound. researchgate.netnih.govresearchgate.netimrpress.com |

| Marrubium alysson | Marrubium | Lamiaceae | Yes | Prominent metabolite, quantified in extracts. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net |

| Marrubium thessalum | Marrubium | Lamiaceae | Yes | Contains this compound. researchgate.netnih.govresearchgate.net |

Interactive table: Occurrence of this compound

Historical Perspective of Isolation and Structural Elucidation

This compound was first isolated from Marrubium vulgare in 1842. researchgate.netnih.gov While its gross structure was established relatively early, the precise stereochemistry of this diterpenoid lactone remained a subject of debate for over a century. nih.govgla.ac.uk The correct connectivity and stereochemistry were eventually determined in the 1960s. nih.govgla.ac.uk Early studies, including those involving selenium hydrogenation, suggested that this compound was a diterpenoid related to compounds like agathic acid and manoyl oxide. gla.ac.uk The presence of a tertiary hydroxyl group and a γ-lactone were also identified through chemical and spectroscopic methods. gla.ac.uk Efforts towards the total synthesis of this compound have also contributed to confirming its structure and stereochemistry. acs.orgmdpi.com

Significance as a Signature Bioactive Compound

This compound is considered a signature bioactive compound, particularly within the genus Marrubium. researchgate.netnih.govnih.govtandfonline.commdpi.com Its widespread occurrence in traditionally used medicinal plants of the Lamiaceae family, coupled with demonstrated biological activities, underscores its significance in academic research and potential for drug discovery. researchgate.netnih.govresearchgate.net this compound's attributes, such as its stability, contribute to its importance as a potential therapeutic compound. researchgate.netnih.gov It is also considered a potential precursor for other active compounds like marrubiinic acid and marrubenol (B1251324). researchgate.netnih.gov The focus on this compound in research is driven by its ready availability from plant sources and its diverse reported biological effects. researchgate.netnih.gov

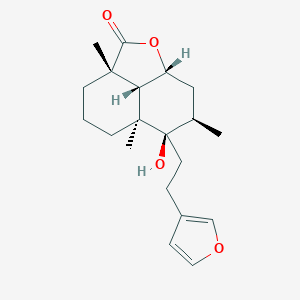

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLLRHCTVDVUJB-OBHOOXMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963595 | |

| Record name | Marrubiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-92-9 | |

| Record name | Marrubiin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marrubiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marrubiin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marrubiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 465-92-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARRUBIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP086P88M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Marrubiin

Central Precursors in Biosynthesis

The biosynthesis of marrubiin begins with the formation of a key C20 isoprenoid precursor, which then undergoes cyclization and further modifications. mdpi.comontosight.ai

Geranylgeranyl diphosphate (B83284) (GGPP) is the central and universal precursor for the biosynthesis of all diterpenes, including the labdane (B1241275) diterpenoids like this compound. mdpi.comontosight.aiconicet.gov.arheraldopenaccess.usresearchgate.net GGPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through successive elongation reactions catalyzed by geranylgeranyl diphosphate synthase. ontosight.aiheraldopenaccess.usnih.gov In Marrubium vulgare, the IPP and DMAPP units that form GGPP are generated via the non-mevalonate pathway. nih.govnih.govportlandpress.comconicet.gov.ar

Peregrinol (B1240592) diphosphate is a bicyclic prenyl diphosphate intermediate that is characteristically present in the biosynthesis of this compound and related metabolites. researchgate.netnih.govnih.gov It is formed from the cyclization of GGPP. mdpi.comresearchgate.netnih.govnih.gov This bicyclization reaction is catalyzed by a specific diterpene synthase, MvCPS1. mdpi.comresearchgate.netnih.govnih.govuniprot.orguniprot.org Unlike some other diterpene synthases that introduce a hydroxyl group at the C-8 position of the labdane backbone, the MvCPS1-catalyzed reaction involves oxygenation of an intermediate carbocation at C-9, leading to the formation of peregrinol diphosphate. nih.gov

Prethis compound (B1194150) is a pre-furanic labdanoid that serves as a direct precursor to this compound. mdpi.comnih.govmdpi.comresearchgate.net The conversion of prethis compound to this compound involves the cleavage of a 9,13-epoxide bridge and subsequent ring opening to yield a furan (B31954) ring and a hydroxyl group at C-9. mdpi.comnih.govmdpi.comresearchgate.net While some studies suggest that furanic labdanoids like this compound are the final products, there are also considerations that they might form from their corresponding pre-furanic counterparts like prethis compound during or after extraction and isolation processes. nih.govmdpi.comresearchgate.net The formation of prethis compound from peregrinol diphosphate involves further enzymatic modifications, including oxygenation steps catalyzed by cytochrome P450 monooxygenases and potentially lactone and furan ring formation. researchgate.netnih.gov

Enzymatic Steps and Key Enzymes

Specific enzymes play crucial roles in catalyzing the cyclization of GGPP and the subsequent modifications that lead to this compound. mdpi.comontosight.airesearchgate.netnih.govnih.gov

Diterpene synthases (diTPSs) are key enzymes responsible for converting GGPP into various diterpene skeletons through cyclization reactions. ontosight.aiheraldopenaccess.usresearchgate.netmdpi.com In the biosynthesis of this compound, a functional pair of diTPSs, MvCPS1 and MvELS, have been identified and characterized in Marrubium vulgare. researchgate.netnih.govnih.govresearchgate.net

MvCPS1 (Peregrinol Diphosphate Synthase): This enzyme catalyzes the first committed step in the pathway, converting GGPP into peregrinol diphosphate through a bicyclization reaction involving oxygenation at C-9. mdpi.comresearchgate.netnih.govnih.govuniprot.orguniprot.org MvCPS1 belongs to the TPS-c clade of terpene synthases. nih.gov

MvELS (9,13-Epoxy-Labd-14-ene Synthase): Acting sequentially with MvCPS1, MvELS catalyzes the ionization of the diphosphate moiety of peregrinol diphosphate, followed by a carbocation rearrangement to form 9,13-epoxy-labd-14-ene. researchgate.netnih.govnih.gov This compound serves as a precursor for further modifications in the this compound pathway. nih.gov MvELS belongs to a subgroup of the TPS-e/f clade. nih.gov

Research findings have demonstrated the functional activity of MvCPS1 and MvELS in converting GGPP into 9,13-epoxy-labd-14-ene. researchgate.netnih.govnih.gov Co-expression studies in heterologous systems like Escherichia coli and Nicotiana benthamiana have confirmed their roles in producing this key intermediate. nih.gov

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that play critical roles in the functional modification of diterpene skeletons through oxidation reactions. ontosight.airesearchgate.netnih.govresearchgate.netdntb.gov.ua In the this compound biosynthetic pathway, P450 enzymes are hypothesized to catalyze position-specific oxygenations leading to the formation of prethis compound and subsequently this compound. researchgate.netnih.gov

CYP71AU87: This specific cytochrome P450 enzyme identified in Marrubium vulgare has been functionally characterized and indicates a role in this compound biosynthesis. nih.govresearchgate.netresearchgate.netescholarship.orgnih.gov CYP71AU87 catalyzes the hydroxylation of 9,13-epoxy-labd-14-ene, the product of MvCPS1 and MvELS activity, yielding isomeric products, 9,13-epoxy labd-14-ene-18-ol and 9,13-epoxy labd-14-ene-19-ol. nih.govresearchgate.netresearchgate.netnih.gov The formation of 9,13-epoxy labd-14-ene-19-ol is considered a possible step towards the formation of the 19,6-lactone ring structure characteristic of prethis compound. nih.gov High expression levels of the CYP71AU87 gene in this compound-accumulating tissues of M. vulgare further support its role in the pathway. nih.govresearchgate.netnih.gov

The precise sequence of all P450-catalyzed reactions leading to the formation of the furan ring and lactone structure in prethis compound and this compound is still an area of research. researchgate.netnih.gov However, the involvement of enzymes like CYP71AU87 in specific hydroxylation steps highlights the importance of P450s in shaping the final this compound structure. nih.govresearchgate.netresearchgate.netnih.gov

Here is a summary of the key compounds and enzymes involved in the biosynthesis of this compound:

| Compound/Enzyme | Role in Biosynthesis |

| Geranylgeranyl Diphosphate | Universal precursor for diterpenes |

| Peregrinol Diphosphate | Bicyclic intermediate formed from GGPP |

| Prethis compound | Pre-furanic precursor to this compound |

| MvCPS1 (Diterpene Synthase) | Catalyzes cyclization of GGPP to peregrinol diphosphate |

| MvELS (Diterpene Synthase) | Converts peregrinol diphosphate to 9,13-epoxy-labd-14-ene |

| CYP71AU87 (Cytochrome P450) | Catalyzes hydroxylation of 9,13-epoxy-labd-14-ene |

Non-Mevalonate Pathway Involvement in Diterpenoid Biosynthesis

The biosynthesis of this compound in Marrubium vulgare occurs via the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose-5-phosphate/2-methyl-D-erythritol-4-phosphate (DOX/MEP) pathway. nih.govnih.govnih.govportlandpress.com This pathway is localized in the plastids of plant cells and is responsible for the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of terpenoids, including diterpenoids. pnas.orgkegg.jpfrontiersin.orgresearchgate.net

Studies using 13C-labelled glucose in etiolated shoot cultures of M. vulgare demonstrated a labelling pattern in this compound consistent with biosynthesis through the non-mevalonate pathway, rather than the mevalonate (B85504) pathway. nih.govnih.govportlandpress.com Specifically, the isoprenic units of 13C-labelled this compound showed enrichment in carbons corresponding to positions 1 and 5 of a putative isopentenyl diphosphate precursor derived from this pathway. nih.govnih.govportlandpress.com This finding aligns with the operation of an alternative pathway via trioses, observed in other organisms like Eubacteria and Gymnospermae. nih.govnih.govportlandpress.com

The central precursor for diterpenoid biosynthesis, including this compound, is geranylgeranyl diphosphate (GGPP), a C20 molecule formed by the condensation of IPP and DMAPP. kegg.jpfrontiersin.orgresearchgate.net In the context of this compound biosynthesis, GGPP undergoes cyclization catalyzed by diterpene synthases. researchgate.netmdpi.comebi.ac.uk Two such enzymes identified in M. vulgare, MvCPS1 and MvELS, sequentially convert GGPP into 9,13-epoxy-labd-14-ene, a tricyclic diterpenoid intermediate in the this compound pathway. researchgate.netebi.ac.uknih.gov MvCPS1 catalyzes the bicyclization of GGPP via a peregrinol diphosphate intermediate, while MvELS forms the tetrahydropyran (B127337) ring. researchgate.netmdpi.comebi.ac.uk

Biosynthesis of Related Furanoid Diterpenoid Lactones

This compound belongs to a class of furanoid labdane diterpenoid lactones. dntb.gov.uanih.gov The biosynthesis of these related compounds often shares common initial steps with this compound biosynthesis, diverging at later stages through the action of specific enzymes, particularly cytochrome P450 monooxygenases (P450s). researchgate.netmdpi.comnih.gov

Following the formation of the labdane skeleton, such as 9,13-epoxy-labd-14-ene, P450 enzymes are hypothesized to catalyze position-specific functional modifications, leading to the diverse array of furanoid diterpenoid lactones found in Marrubium species. researchgate.netmdpi.comnih.gov These modifications can include hydroxylations and subsequent reactions that lead to the formation of the characteristic furan ring and lactone moieties. researchgate.netresearchgate.net For example, CYP71AU87, a P450 identified in M. vulgare, has been shown to catalyze the hydroxylation of 9,13-epoxy-labd-14-ene to form isomeric products like 9,13-epoxy labd-14-ene-18-ol and 9,13-epoxy labd-14-ene-19-ol, which are probable intermediates in this compound biosynthesis. nih.gov The formation of the furan ring typically involves oxidation at C-15 and/or C-16 and subsequent ring closure. researchgate.net The lactone ring, specifically the 19,6-lactone structure found in prethis compound and other Marrubium diterpenoids, is thought to form through sequential hydroxylation reactions. researchgate.net

Prethis compound is considered a precursor to this compound, with this compound potentially forming from prethis compound through enzymatic or spontaneous ring opening to yield a hydroxyl group at C-9. nih.govresearchgate.net It's worth noting that this compound can also be generated as an artifact from prethis compound during extraction procedures involving heat. nih.gov

Related furanoid diterpenoid lactones found in Marrubium and other Lamiaceae species often feature similar furan ring and 19,6-lactone functional groups, highlighting the shared biosynthetic machinery and pathways within this plant family. nih.govresearchgate.netresearchgate.net

Influence of Plant Ontogeny and Environmental Factors on Accumulation

The accumulation of this compound in Marrubium vulgare is influenced by both the plant's developmental stage (ontogeny) and various environmental factors. dntb.gov.uaresearchgate.netd-nb.infofrontiersin.org

Research on M. vulgare plants has shown that the accumulation of this compound in leaves varies throughout their ontogeny. dntb.gov.uaresearchgate.net Maximum accumulation of this compound has been observed just before the flowering stage and in fully expanded leaves. researchgate.net The synthesis and accumulation of diterpenes in the Lamiaceae family, including this compound, are often localized in the secretory cells of glandular trichomes, particularly in actively growing protodermal regions on the leaf surface. researchgate.net Studies feeding tritium-labeled geranylgeranyl diphosphate ([3H]-GGPP) to the surface of protodermal leaves of M. vulgare showed significant accumulation of radioactivity in glandular trichome cells, with the product remaining stable, further supporting the localization of biosynthesis and accumulation in these structures. researchgate.net

Environmental factors can significantly impact the production and accumulation of secondary metabolites in medicinal plants, including this compound. d-nb.infofrontiersin.orgmdpi.com Salinity, for instance, has been shown to affect M. vulgare. While some studies indicate that higher NaCl concentrations can decrease the content of this compound, other research suggests that salinity stress might enhance this compound production as a protective response. mdpi.comresearchgate.net This highlights the complex and sometimes contradictory nature of environmental influences on secondary metabolite accumulation, which can be species-specific and dependent on the level and duration of the stress. d-nb.infofrontiersin.org Other environmental factors such as temperature, light intensity, CO2 levels, UV radiation, drought, and soil fertility are also known to influence secondary metabolism in plants. d-nb.infofrontiersin.orgmdpi.com Optimizing cultivation techniques based on understanding these environmental influences is crucial for maximizing the yield and quality of this compound. d-nb.info

Data on the influence of specific environmental factors on this compound accumulation can be presented in tables based on research findings.

| Environmental Factor | Observed Effect on this compound Accumulation in M. vulgare | Source |

| Salinity (higher NaCl concentrations) | Decrease in this compound content | mdpi.com |

| Salinity (salt stress) | Enhanced this compound production (proposed as a response to stress) | researchgate.net |

| Plant Ontogeny (just before flowering) | Maximum accumulation in leaves | researchgate.net |

| Plant Ontogeny (fully expanded leaves) | Maximum accumulation in leaves | researchgate.net |

Chemical Synthesis and Structure Modification of Marrubiin

Total Synthesis Approaches and Methodologies

The total synthesis of marrubiin has been a subject of chemical research since the latter half of the 20th century, with its synthesis first completed in 1970. nih.govresearchgate.net Early work established the molecular formula and stereochemistry, the latter confirmed by X-ray crystallography in 1982. nih.govresearchgate.net

Several total synthesis approaches have been reported, often employing strategies to construct the complex fused ring system and introduce the characteristic furan (B31954) and lactone moieties with the correct stereochemistry. One approach involves starting from a keto lactone intermediate, which can be prepared stereoselectively from a known keto ester. This keto lactone is then reacted with lithium acetylide, followed by reduction. The resulting compound is treated with phosphorus tribromide (PBr₃) in pyridine (B92270) to yield a bromide. This bromide is subsequently converted into a furanoepoxide through a reaction with 3-furanyl lithium followed by epoxidation. The final step to obtain this compound involves reduction of the furanoepoxide with lithium in ethylamine. nih.govresearchgate.net

More recent stereoselective total syntheses have utilized chiral building blocks. One such method involves a cyclohexenone derivative. The synthesis of the trans-decalin moiety, a core structural feature of this compound, has been achieved stereoselectively using reactions such as the Pauson-Khand reaction. mdpi.comacs.orgmdpi.comnih.govresearchgate.netacs.org This reaction constructs a cyclopentenone ring, which is subsequently subjected to oxidative cleavage to form the lactone ring. mdpi.comacs.orgmdpi.comnih.govresearchgate.netacs.orgjst.go.jp Elongation of the side chain at the C9 position is often accomplished through an epoxide-opening reaction with various nucleophiles. mdpi.comnih.govresearchgate.netjst.go.jp Functional group manipulations are then performed to complete the synthesis. mdpi.commdpi.comnih.govresearchgate.net

One stereoselective total synthesis of (+)-marrubiin started from a chiral building block and involved a cyclohexylamine-promoted Pauson-Khand reaction followed by oxidative cleavage of the resulting cyclopentenone ring. acs.orgacs.org The introduction of the furan moiety was planned for a later stage in the synthesis, allowing for the incorporation of different substituents into a common intermediate. acs.orgacs.org Chemoselective reduction of an ester functionality in the presence of a lactone moiety is a key step in some routes. acs.orgacs.org For example, reduction of an α-hydroxyester with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) has been used, followed by conversion to an epoxide and subsequent epoxide ring opening with a furan-containing Grignard reagent to complete the synthesis of (+)-marrubiin. acs.orgacs.org

Derivatization Strategies for Structural Modification

Structural modification of this compound has been explored, although extensive structure-activity relationship studies on its derivatives are not widely reported despite its pharmacological potential. nih.gov Modifications often target the lactone ring, the furan ring, or other functional groups like hydroxyls.

Lactone Ring Opening to Marrubiinic Acid

A primary derivatization strategy involves the opening of the γ-lactone ring of this compound to yield marrubiinic acid. This transformation can be achieved by using a refluxing potassium hydroxide (B78521) solution. nih.gov This reaction typically affords marrubiinic acid in good yield, reported to be around 70%. nih.gov Marrubiinic acid is itself a compound of interest, demonstrating potent biological activities, sometimes exceeding those of this compound. nih.govnih.govkneopen.comnih.gov

Esterification and Other Functional Group Transformations

Beyond lactone ring opening, other functional group transformations have been performed on this compound and its derivatives. For instance, marrubenol (B1251324) can be obtained from marrubiinic acid through reduction with lithium aluminum hydride, achieving a high yield of 98%. nih.gov

Esterification of the free acidic group in marrubiinic acid has also been investigated. nih.gov Studies have shown that blocking the free carboxylic group through esterification can lead to reduced biological activities, suggesting the importance of this functional group for certain effects. nih.gov

Other potential transformations include modifications of the furan ring or the hydroxyl group. For example, oxidation of the furan moiety in this compound has been explored in the synthesis of related labdane (B1241275) diterpene lactones like marrulibacetal. mdpi.com This involves successive oxidations of the furan ring followed by internal acetalization. mdpi.com Epoxide ring-opening reactions have also been highlighted as versatile methods for obtaining functionalized molecules and have been applied in the synthesis of terpenoids. researchgate.netdntb.gov.ua

Synthesis of Analogues for Pharmacological Evaluation

The synthesis of this compound analogues is an active area of research aimed at exploring their pharmacological potential and establishing structure-activity relationships. acs.org By modifying the structure of this compound, researchers can investigate how specific changes influence biological activities.

Synthetic routes to this compound and related labdane diterpene lactones often provide access to intermediates that can be diverted to synthesize analogues. mdpi.comacs.orgnih.govresearchgate.netacs.orgjst.go.jp For example, synthetic strategies involving the elongation of the C9 side chain via epoxide opening with various nucleophiles allow for the introduction of different chemical functionalities in this region of the molecule. mdpi.comnih.govresearchgate.netjst.go.jp

The synthesis of analogues can involve modifications such as altering the stereochemistry at specific centers, changing the functional groups present, or modifying the carbon skeleton. For instance, the synthesis of isothis compound (C9-epi-marrubiin), a stereoisomer of this compound, has been reported through a copper(I)-catalyzed epoxide ring-opening reaction. mdpi.comsci-hub.se

Research findings suggest that the free carboxylic group in marrubiinic acid plays a major role in its observed anti-inflammatory activities. nih.gov This highlights the importance of targeted modifications to understand the contribution of different parts of the molecule to its biological effects. Studies on the synthesis of other natural products and non-natural analogues for biological and pharmaceutical investigations are ongoing, with the goal of discovering new therapeutic agents. mdpi.com

Data on the synthesis of specific analogues and their corresponding yields can be found in detailed research reports. For example, a synthesis of this compound and several related labdane diterpene lactones reported yields for different target molecules synthesized from a common intermediate jst.go.jpresearchgate.net:

| Compound | Number of Steps from Building Block | Overall Yield (%) |

| This compound | 11 | 22 |

| Cyllenine C | 12 | 29 |

| Marrulactone | 13 | 11 |

| Marrulanic Acid | 14 | 10 |

| Marrubasch F | 12 | 14 |

| Marrulibacetal | 14 | 4 |

| Marrulibacetal A | 14 | 2 |

| Desertine | 15 | 0.5 |

Pharmacological Activities and Underlying Mechanisms of Action

Anti-inflammatory Mechanisms

The anti-inflammatory effects of marrubiin are mediated through multiple pathways, including the modulation of inflammatory cell behavior and the expression of key inflammatory mediators.

Inhibition of Inflammatory Cell Infiltration

Research indicates that this compound can inhibit the infiltration of inflammatory cells to sites of inflammation. In a study investigating carrageenan-induced peritoneal inflammation in mice, this compound treatment prevented the infiltration of inflammatory cells into the peritoneal cavity nih.govresearchgate.netnih.gov. This effect was observed across different doses of this compound, with the most pronounced effect seen at a dose of 40 mg/kg nih.gov. Compared to a positive control (carrageenan alone), treatment with this compound led to a significant decrease in the number of inflammatory cells in the peritoneal exudate nih.gov.

Prevention of Peritoneal Mast Cell Degranulation

This compound has been shown to prevent the degranulation of peritoneal mast cells. In the carrageenan-induced peritonitis model in mice, treatment with this compound resulted in a significant decrease in degranulated mast cells in the mesenterial tissue compared to the control group nih.govresearchgate.netnih.gov. This effect was observed across all tested doses of this compound, with the most pronounced effect at 1 mg/kg nih.gov.

Modulation of Myeloperoxidase Activity

This compound influences the activity of myeloperoxidase (MPO), an enzyme derived from inflammatory cells that contributes to tissue damage during inflammation nih.govresearchgate.net. Studies have shown that the peritoneal fluid of animals treated with this compound had lower levels of myeloperoxidase activity compared to untreated animals in a model of carrageenan-induced peritoneal inflammation nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uamdpi.comsemanticscholar.org. The decrease in inflammatory cell numbers observed with this compound treatment may contribute to this reduction in free MPO activity nih.govresearchgate.net. While this compound may also directly inhibit MPO activity, its effect is suggested to be less pronounced than that of indometacin nih.govresearchgate.net.

Lipoxygenase Inhibition

A moderate lipoxygenase inhibition activity of this compound has been observed in research studies nih.govresearchgate.netnih.govdntb.gov.uamdpi.comresearchgate.net. Lipoxygenase enzymes are involved in the synthesis of lipid mediators that play a role in inflammatory responses.

Modulation of Chemokine Expression (e.g., RANTES)

This compound has been shown to modulate the expression of chemokines, such as RANTES (regulated on activation, normal T cell expressed and secreted), also known as CCL5 spandidos-publications.comresearchgate.netnih.govresearchgate.netresearchgate.netstemcell.comrndsystems.commdpi.com. Chemokines are crucial for recruiting leukocytes to inflammatory sites researchgate.netnih.govresearchgate.net. Studies have demonstrated that this compound can suppress the secretion and expression of RANTES spandidos-publications.comresearchgate.netnih.govresearchgate.net. This inhibition of RANTES is suggested to contribute to the cardioprotective and anti-inflammatory effects of this compound researchgate.netnih.govresearchgate.netresearchgate.net.

Influence on Prostaglandin (B15479496) E2 (PGE2) and Thromboxane (B8750289) B2 (TXB2) Levels

Studies have demonstrated that this compound can influence the levels of key inflammatory mediators, specifically Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2). In a mouse model of endometriosis, treatment with this compound was found to effectively inhibit the protein expression of PGE2 and the formation of TXB2. spandidos-publications.comscispace.comendonews.comnih.gov

Research utilizing doses of 25 and 50 mg/kg this compound in this model showed a significant reduction in the protein expression of PGE2 compared to the endometriosis model group. spandidos-publications.comscispace.com Similarly, the formation of TXB2 was significantly reduced with 25 and 50 mg/kg this compound treatment in the endometriosis model. scispace.com These findings suggest that a mechanism by which this compound exerts its anti-inflammatory effects may involve the suppression of these eicosanoids.

| Treatment Group | PGE2 Protein Expression (Arbitrary Units) | TXB2 Formation (Arbitrary Units) |

| Sham Group | Lower | Lower |

| Endometriosis Model | Higher | Higher |

| Endometriosis + 12 mg/kg this compound | Reduced (not always significant) | Reduced (not always significant) |

| Endometriosis + 25 mg/kg this compound | Significantly Reduced spandidos-publications.comscispace.com | Significantly Reduced scispace.com |

| Endometriosis + 50 mg/kg this compound | Significantly Reduced spandidos-publications.comscispace.com | Significantly Reduced scispace.com |

Note: Data are illustrative based on reported trends and significance levels in the cited studies. Actual arbitrary units may vary between experiments.

Reduction of Microvascular Extravasation

This compound has been shown to exert effects on microvascular permeability and reduce extravasation, a process involved in inflammatory responses and edema formation. Studies investigating the antioedematogenic profile of this compound in models of microvascular leakage in mouse ears have demonstrated significant and dose-related inhibitory effects. nih.govmdpi.com

This compound exhibited inhibitory effects on edema induced by various pro-inflammatory agents, including histamine (B1213489), bradykinin (B550075) (BK), and carrageenan (CAR). nih.gov While this compound showed significant inhibition against edema induced by histamine (ID50 13.84 mg/kg, maximal inhibition 73.7%), bradykinin (ID50 18.82 mg/kg, maximal inhibition 70.0%), and carrageenan (ID50 13.61 mg/kg, maximal inhibition 63.0%), its inhibitory effect on edema induced by prostaglandin E2 (PGE2) was less than 50%. nih.gov This suggests that while this compound broadly affects microvascular leakage, its mechanism may not solely rely on inhibiting PGE2-mediated effects in all contexts of extravasation, although some research suggests a link between this compound's effect on extravasation and PGE2. scispace.com The inhibition of microvascular permeability by this compound is considered to contribute to the observed reduction in inflammatory cell and erythrocyte extravasation in inflammatory models. mdpi.com

| Phlogistic Agent | ID50 (mg/kg, i.p.) | Maximal Inhibition (%) |

| Histamine | 13.84 | 73.7 |

| Bradykinin | 18.82 | 70.0 |

| Carrageenan | 13.61 | 63.0 |

| Prostaglandin E2 | > ID50 for <50% inhibition | < 50 |

Source: Adapted from Stulzer et al. (2005) as cited in nih.govmdpi.com.

Antioxidant and Antigenotoxic Mechanisms

This compound and extracts containing it have demonstrated notable antioxidant and antigenotoxic activities, mediated through several mechanisms. mdpi.comnih.govnih.govnih.govresearchgate.nettandfonline.comnih.govukaazpublications.comijper.orgmdpi.comnih.govnih.govresearchgate.netnih.gov

Direct Free Radical Scavenging Activity

One of the key antioxidant mechanisms of this compound involves the direct scavenging of free radicals. Studies utilizing assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay have shown that Marrubium vulgare extracts, where this compound is a major compound, possess significant radical scavenging activity. nih.govtandfonline.comnih.govmdpi.comtbzmed.ac.ir

The methanol (B129727) extract of M. vulgare has been reported to exhibit strong radical scavenging activity with an RC50 value of 8.24 μg/mL. nih.govtbzmed.ac.ir This activity has been associated with the presence of this compound, along with phenolic compounds and flavonoids, suggesting a potential synergistic effect. nih.gov Another study reported an IC50 for DPPH scavenging of 66.28 ± 0.6 μg/mL for a microwave-assisted extract with enhanced this compound concentration. tandfonline.com Isolated this compound has also demonstrated free radical scavenging activity with an IC50 value of 16.7 µM. nih.gov While this compound showed minimal inhibition of superoxide (B77818) production, it significantly inhibited nitric oxide (NO) production with an IC50 value of 35 µg/ml. ukaazpublications.com

| Sample | Assay | Metric | Value |

| M. vulgare methanol extract | DPPH | RC50 | 8.24 μg/mL nih.govtbzmed.ac.ir |

| M. vulgare microwave-assisted extract | DPPH | IC50 | 66.28 ± 0.6 μg/mL tandfonline.com |

| This compound | DPPH | IC50 | 16.7 µM nih.gov |

| This compound | NO production | IC50 | 35 µg/ml ukaazpublications.com |

Enhancement of Endogenous Antioxidant Defense Systems (e.g., Glutathione (B108866) Peroxidase)

Beyond direct radical scavenging, this compound can also modulate the body's endogenous antioxidant defense systems. Research indicates that this compound treatment can enhance the activity and levels of crucial antioxidant enzymes and molecules, such as glutathione peroxidase (GPx) and reduced glutathione (GSH). nih.govijper.orgnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

In models of inflammation and oxidative stress, where the activity of antioxidant enzymes is often compromised, this compound has been shown to help restore or maintain their levels. For instance, in a carrageenan-induced peritoneal inflammation model, GPx activity was significantly decreased in the control group but remained higher in animals treated with this compound. nih.govresearchgate.netresearchgate.net Similarly, in a cisplatin-induced nephrotoxicity model, this compound treatment significantly increased the levels of antioxidant enzymes, including GPx and GSH. ijper.org this compound also contributed to the restoration of antioxidant enzyme activities, including GPx, in a model of scopolamine-induced cognitive impairment. nih.gov Furthermore, in human umbilical vein endothelial cells (HUVECs) subjected to oxidative stress induced by TNF-α, this compound treatment led to increased intracellular GSH levels, counteracting the depletion caused by TNF-α. nih.govresearchgate.netnih.gov

Attenuation of Oxidative Stress Pathways

This compound's antioxidant effects extend to the attenuation of broader oxidative stress pathways. By scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses, this compound helps to mitigate the damage caused by oxidative imbalance. nih.govukaazpublications.comijper.orgnih.govresearchgate.netnih.gov

Studies have shown that this compound can protect against oxidative stress in various cellular and animal models. In a cellular model of the vascular system, this compound demonstrated protective effects against oxidative stress induced by TNF-α, partly by increasing GSH levels and downregulating Nox4, an enzyme involved in ROS production. nih.govresearchgate.netnih.gov In a nephrotoxicity model, this compound treatment downregulated oxidative stress markers. ijper.org These findings suggest that this compound interferes with the processes that generate and propagate oxidative stress, highlighting its potential in conditions where oxidative damage plays a significant role. nih.govukaazpublications.com

Cardioprotective Mechanisms

This compound has exhibited cardioprotective properties through several mechanisms, including effects on coagulation, platelet aggregation, and inflammation, as well as its antioxidant and anti-apoptotic activities. spandidos-publications.comscispace.comnih.govnih.govimrpress.comresearchgate.netnih.gov

Research indicates that this compound can influence hemostatic parameters. Studies have shown that this compound can prolong activated partial thromboplastin (B12709170) time (APTT) and decrease the formation of fibrin (B1330869) and D-dimer, suggesting anticoagulant activity. nih.govresearchgate.netnih.gov Furthermore, this compound has been found to inhibit platelet aggregation. This effect is mediated, at least in part, by inhibiting the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa receptor on platelets. nih.govresearchgate.netnih.gov

Beyond its direct effects on blood coagulation and platelet function, this compound's cardioprotective actions are also linked to its anti-inflammatory and antioxidant properties. nih.govnih.govresearchgate.net Inflammation plays a critical role in the development and progression of cardiovascular diseases like atherosclerosis. This compound's ability to suppress inflammatory mediators, such as RANTES, contributes to its protective effects on the cardiovascular system. nih.govresearchgate.net Additionally, by reducing oxidative stress and preventing apoptosis in vascular cells, this compound helps to maintain vascular health and integrity, further supporting its cardioprotective potential, particularly against conditions like atherosclerosis. nih.govresearchgate.netnih.gov

| Cardioprotective Mechanism | Observed Effect | Proposed Mechanism |

| Anticoagulant Activity | Prolonged APTT, decreased fibrin and D-dimer formation nih.govresearchgate.netnih.gov | Not explicitly detailed in sources, but observed effects suggest impact on coagulation cascade. |

| Antiplatelet Activity | Inhibition of platelet aggregation nih.govresearchgate.netnih.gov | Inhibition of fibrinogen binding to glycoprotein IIb/IIIa receptor nih.govresearchgate.netnih.gov |

| Anti-inflammatory Effects | Suppression of inflammatory mediators (e.g., RANTES) nih.govresearchgate.net | Modulation of inflammatory signaling pathways (e.g., NF-κB) nih.gov |

| Antioxidant and Anti-apoptotic Effects | Reduced oxidative stress, increased GSH, modulation of apoptotic genes nih.govresearchgate.netnih.gov | Scavenging ROS, enhancing endogenous antioxidants, influencing apoptosis pathways nih.govresearchgate.netnih.gov |

Vasorelaxant Actions (Endothelium-Independent Ca2+ Antagonism and Endothelium-Dependent Nitric Oxide-Modulating Mechanisms)

Research indicates that this compound possesses vasorelaxant properties, contributing to its potential cardiovascular benefits. Studies have shown that this compound can induce relaxation in vascular tissues through a dual mechanism involving both endothelium-independent calcium (Ca2+) antagonism and endothelium-dependent nitric oxide (NO)-modulating mechanisms. mdpi.comnih.govresearchgate.net

In experiments using rat thoracic aortic rings denuded of endothelium, this compound demonstrated the ability to relax contractions induced by high concentrations of potassium chloride (KCl) and phenylephrine. nih.gov This endothelium-independent effect suggests that this compound can directly influence vascular smooth muscle cells. Further investigation revealed that this compound concentration-dependently shifted the Ca2+ curves to the right in Ca2+-free medium, indicating a potential blockade of Ca2+ influx into these cells. nih.gov This suggests that this compound may act as a Ca2+ antagonist, interfering with the mechanisms that increase intracellular Ca2+ levels and cause muscle contraction. mdpi.comnih.govresearchgate.net

In endothelium-intact aortic preparations, the vasorelaxant effect of this compound was partially blocked by Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS). mdpi.comnih.govnih.gov This finding points to an endothelium-dependent component of this compound's vasorelaxant action, mediated, at least in part, by the modulation of nitric oxide pathways. mdpi.comnih.gov NO is a crucial endogenous vasodilator produced by endothelial cells, and its increased bioavailability leads to relaxation of vascular smooth muscle. wjgnet.com

Collectively, these findings suggest that this compound's vasorelaxant effects are mediated by a combination of directly inhibiting Ca2+ influx into smooth muscle cells and promoting or enhancing the effects of endothelium-derived NO. mdpi.comnih.gov

Anticoagulant and Antiplatelet Properties

This compound has been reported to exhibit anticoagulant and antiplatelet activities, which could contribute to its cardioprotective potential, particularly in conditions associated with hypercoagulability and inflammation, such as obesity. researchgate.netnih.govnih.govresearchgate.net

Studies have shown that this compound can significantly prolong activated partial thromboplastin time (APTT), a measure of the intrinsic and common pathways of blood coagulation. researchgate.netnih.gov Furthermore, research indicates that this compound can decrease the formation of fibrin and D-dimer, markers associated with clot formation and degradation. researchgate.netnih.gov

Regarding antiplatelet effects, this compound has been found to suppress calcium mobilization and thromboxane B2 (TXB2) synthesis, both of which are critical steps in platelet activation and aggregation. nih.govresearchgate.net In vitro studies have demonstrated that this compound inhibits platelet aggregation by interfering with the binding of fibrinogen to the glycoprotein (GP) IIb/IIIa receptor, a key receptor involved in platelet aggregation. researchgate.net

These findings suggest that this compound interferes with both the coagulation cascade and platelet function, highlighting its potential as an agent with antithrombotic properties.

Improvement of Cardiac Function Post-Ischemic Injury

This compound and extracts containing it have demonstrated potential in improving cardiac function following ischemic injury. Ischemia-reperfusion (I/R) injury, which occurs after blood flow is restored to ischemic tissue, can paradoxically exacerbate myocardial damage. nih.gov This damage is often associated with oxidative stress, calcium overload, and inflammation. nih.gov

Studies using Marrubium vulgare extracts containing this compound in rat models of ischemic injury have shown improved cardiac function. freefullpdf.comtbzmed.ac.irviamedica.pl While the precise mechanisms of this compound's cardioprotective effects are still being elucidated, research suggests that its antioxidant and anti-inflammatory properties may play a significant role. freefullpdf.comimrpress.com this compound has been shown to potentially enhance the endogenous antioxidant defense system and reduce lipid peroxidation, thereby mitigating oxidative stress which contributes to myocardial damage during I/R injury. freefullpdf.com

Furthermore, the anti-inflammatory effects of this compound, including the reduction of inflammatory markers, may help to dampen the inflammatory response that contributes to cardiac dysfunction post-ischemia. researchgate.netnih.govresearchgate.net

Data from studies on Marrubium crassidens extract, which contains this compound, in isolated rat hearts subjected to I/R showed a reduction in infarct size and improved hemodynamic functions. tbzmed.ac.ir Specifically, the extract at certain concentrations significantly reduced the number of ischemic ventricular tachycardias and decreased infarct size compared to control groups. tbzmed.ac.ir

| Study | Model | Intervention (this compound or Extract) | Key Findings (Cardiac Function Post-Ischemia) | Citation |

| Yazdanpanah et al. (2019) | Rat model of ischemic injury | Marrubium vulgare extract | Improved cardiac function, enhanced antioxidant defense, reduced lipid peroxidation. | freefullpdf.com |

| M. crassidens extract study | Isolated rat hearts (I/R injury) | Marrubium crassidens extract (10, 50, 100 µg/ml) | Reduced infarct size, improved LV dP/dtmax and LV dP/dtmin, reduced ischemic ventricular tachycardia. | tbzmed.ac.ir |

| M. vulgare aqueous fraction study | Isolated rat hearts (I/R injury) | Marrubium vulgare aqueous extract (10, 20, 40 µg/mL) | Decreased total VEBs during ischemia, reduced VT duration, decreased infarct size. | viamedica.pl |

These findings suggest a protective role for this compound in the context of ischemic heart conditions, potentially through its antioxidant and anti-inflammatory activities, leading to improved cardiac function and reduced tissue damage. freefullpdf.comtbzmed.ac.irviamedica.plimrpress.com

Impact on Mitochondrial Membrane Potential under Hyperglycemic Conditions

Research investigating the effects of this compound under hyperglycemic conditions, particularly in the context of insulin (B600854) secretion, has explored its impact on cellular processes. researchgate.net While direct studies specifically detailing this compound's isolated effect on mitochondrial membrane potential under hyperglycemia are limited in the provided search results, the broader context of mitochondrial dysfunction in hyperglycemia and the potential of natural compounds to modulate it is relevant. frontiersin.orgnih.govmdpi.comherbmedpharmacol.com

Hyperglycemia can induce mitochondrial permeability transition pore (MPTP) opening, which leads to depolarization of the mitochondrial membrane potential and impaired ATP production. nih.govherbmedpharmacol.com Compounds that can inhibit MPTP opening or mitigate oxidative stress can help preserve mitochondrial function under high glucose conditions. nih.govherbmedpharmacol.com

One study mentioned that this compound was found to increase insulin secretion and LDL-cholesterol in a study involving hyperglycemic conditions. researchgate.net In vitro analysis on INS-1 cells cultured under hyperglycemic conditions showed that this compound significantly increased the stimulatory index and gene expression of insulin and glucose transporter-2. researchgate.net While this study focuses on insulin secretion, it suggests that this compound interacts with cellular mechanisms affected by hyperglycemia. The link between glucose metabolism, insulin secretion, and mitochondrial function is well-established, implying a potential, albeit indirectly reported in these results, influence of this compound on mitochondrial health under high glucose. Further research is needed to directly investigate this compound's specific impact on mitochondrial membrane potential and associated pathways under hyperglycemic stress.

Gastroprotective Mechanisms

This compound has demonstrated significant gastroprotective activity against various ulcer models. researchgate.netmdpi.comnih.govmdpi.comresearchgate.netnih.gov Its protective effects are attributed to its ability to bolster the stomach's defensive mechanisms. researchgate.netnih.gov

Modulation of Prostaglandin Synthesis

Prostaglandins (PGs), particularly prostaglandin E2 (PGE2), play a vital role in maintaining gastric mucosal integrity. core.ac.ukprimescholars.com They contribute to the defense mechanisms of the stomach by regulating mucus and bicarbonate secretion, maintaining gastric blood flow, and promoting epithelial cell proliferation. core.ac.ukprimescholars.com Inhibition of prostaglandin synthesis, for instance, by non-steroidal anti-inflammatory drugs (NSAIDs), can weaken these defenses and lead to ulcer formation. core.ac.uk

Research indicates that this compound contributes to the gastroprotective effects by influencing prostaglandin synthesis. researchgate.netnih.gov Studies have suggested that this compound can increase the defensive mechanisms of the stomach through the production of prostaglandin synthesis. researchgate.netnih.gov This modulation of prostaglandin levels helps to strengthen the gastric mucosal barrier and protect against ulcerogenic agents.

Role of Nitric Oxide (NO) and Endogenous Sulfhydryls

Nitric oxide (NO) and endogenous sulfhydryl compounds are also important factors in gastric defense. researchgate.netnih.govmdpi.comresearchgate.netnih.gov NO is a vasodilator that helps maintain adequate blood flow to the gastric mucosa, which is essential for its integrity and repair. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Endogenous sulfhydryls contribute to the protection of the gastric mucosa through various mechanisms, including the scavenging of reactive oxygen species and the maintenance of mucosal barrier function. researchgate.netnih.govmdpi.comresearchgate.netnih.gov

Studies on the gastroprotective activity of this compound have shown that its effects are related to the activity of NO and endogenous sulfhydryls. researchgate.netnih.govmdpi.comresearchgate.netnih.gov Pre-treatment with L-NAME, an inhibitor of NO synthesis, was found to strongly relate to the gastroprotective effect of this compound, indicating the involvement of NO. researchgate.netnih.gov This suggests that this compound may promote NO synthesis or enhance its effects, contributing to improved gastric blood flow and protection. researchgate.netnih.gov The relationship between this compound's gastroprotection and endogenous sulfhydryls further highlights its multifaceted approach to reinforcing gastric defenses. researchgate.netnih.govmdpi.comresearchgate.netnih.gov

The combined effects of modulating prostaglandin synthesis and influencing NO and endogenous sulfhydryls underscore the complex mechanisms by which this compound exerts its gastroprotective effects, enhancing the stomach's natural defense capabilities against damaging factors. researchgate.netnih.govmdpi.comresearchgate.netnih.gov

Inhibition of Gastric Acid Secretion

This compound has demonstrated gastroprotective activity, which is partly attributed to its influence on gastric acid secretion. Studies in mice have shown that this compound can significantly reduce gastric ulcers induced by various agents. nih.govmdpi.com The mechanism behind this gastroprotective effect is thought to involve an increase in the stomach's defensive mechanisms. nih.gov This includes the stimulation of prostaglandin synthesis and the activity of nitric oxide (NO) and endogenous sulfhydryls. nih.govresearchgate.net These factors are important for gastroprotection as they have vasodilator effects, which can lead to the inhibition of gastric acid secretion. nih.govresearchgate.net Gastric acid secretion is a complex process primarily mediated by parietal cells and regulated by factors like histamine, acetylcholine (B1216132), and gastrin. msdmanuals.comyoutube.com While the direct interaction of this compound with the pumps or receptors involved in acid secretion is not explicitly detailed in the search results, its effect on vasodilatory and protective factors suggests an indirect mechanism contributing to reduced acidity.

Antidiabetic Mechanisms

This compound has been investigated for its potential antidiabetic properties, with research indicating its involvement in modulating glucose metabolism, improving insulin sensitivity, and stimulating insulin secretion. nih.govsemanticscholar.orgresearchgate.netfreefullpdf.com

Modulation of Glucose Metabolism

Research suggests that this compound can modulate glucose metabolism. Studies using diabetic rodent models have indicated that administration of this compound can lead to a reduction in fasting blood glucose levels. freefullpdf.com While the precise pathways of glucose metabolism modulation are not fully elucidated in the provided results, the observed reduction in blood glucose points towards an influence on processes such as glucose uptake, utilization, or production. Some studies on Marrubium vulgare extracts, which contain this compound, have shown increased glucose uptake by liver and skeletal muscle, alongside reduced glucose absorption in the intestine. eijppr.com

Improvement of Insulin Sensitivity

This compound has shown promise in improving insulin sensitivity. freefullpdf.comcore.ac.uk Insulin sensitivity refers to how effectively cells respond to insulin to take up glucose from the bloodstream. Studies in diabetic rodent models have indicated that this compound administration led to an improvement in insulin sensitivity. freefullpdf.com Leonotis leonurus extracts and their constituent this compound have been shown to increase insulin sensitivity in INS-1 cells. core.ac.ukscispace.com The mechanism for this improvement may involve increasing glucose uptake. core.ac.uk

Stimulation of Insulin Secretion from Pancreatic Beta-Cells

This compound has been found to stimulate insulin secretion from pancreatic beta-cells. nih.govcore.ac.ukscispace.comgrafiati.com In vitro studies using INS-1 cells, a pancreatic beta-cell line, have demonstrated that this compound can significantly increase insulin secretion, particularly under hyperglycemic conditions. nih.govmdpi.comgrafiati.com One study showed that this compound increased chronic insulin secretion by 1.5-fold in INS-1 cells cultured under hyperglycemic conditions compared to normoglycemic control cells. nih.govmdpi.com Another study indicated a significant increase in insulin secretion by 400% with standard this compound in hyperglycemic conditions in INS-1 cells. grafiati.com This effect is suggested to potentially involve the direct activation of L-type calcium channels in beta-cells. researchgate.netcore.ac.uk

Here is a table summarizing the effect of this compound on insulin secretion in INS-1 cells under hyperglycemic conditions:

| Compound | Condition | Effect on Insulin Secretion (relative to control) | Reference |

| This compound | Hyperglycemic | 1.5-fold increase (chronic secretion) | nih.govmdpi.com |

| Standard this compound | Hyperglycemic | 400% increase | grafiati.com |

| Standard this compound | Hyperglycemic | 500% increase (stimulatory index) | grafiati.com |

Influence on Insulin and Glucose Transporter-2 Gene Expression

This compound has been shown to influence the gene expression of insulin and glucose transporter-2 (GLUT2). Studies using INS-1 cells cultured under hyperglycemic conditions have demonstrated that this compound significantly increased the gene expression of both insulin and glucose transporter-2. nih.govmdpi.com GLUT2 is a glucose transporter primarily found in pancreatic beta-cells, liver, small intestine, and kidney, playing a crucial role in glucose uptake and release. mdpi.comnih.gov The increased expression of the insulin gene suggests a potential for increased insulin production, while the increased GLUT2 gene expression could enhance glucose sensing and uptake by beta-cells, further supporting increased glucose-stimulated insulin secretion. mdpi.comnih.gov

Antinociceptive and Analgesic Mechanisms

This compound possesses antinociceptive and analgesic properties, which have been observed in various pain models. nih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.net Studies in mice have shown that this compound exhibits potent and dose-related antinociceptive effects in models such as the writhing test, formalin test, and capsaicin (B1668287) test. nih.gov The antinociceptive properties have been observed following both systemic and oral administration and appear to have a sustained action. nih.gov

The mechanism of action for this compound's antinociceptive effect is not fully determined, but studies suggest it may involve peripheral mechanisms. nih.govnih.gov Importantly, the antinociception induced by this compound was not reversed by naloxone (B1662785) in the writhing test, suggesting that its effects are unlikely to be mediated through opioid systems. nih.govnih.govsid.ir In the hot-plate test, which is typically used to assess centrally mediated pain, this compound did not increase the latency period, further supporting a peripheral mechanism of action. nih.govnih.gov Marrubiinic acid, a derivative of this compound, has also shown significant analgesic activity in the writhing test and other pain models, sometimes exhibiting higher potency than standard analgesic drugs. nih.govresearchgate.net This suggests that structural modifications of this compound may yield compounds with enhanced analgesic effects. researchgate.net

Here is a table showing the antinociceptive effects of this compound in different pain models in mice:

| Pain Model | Route of Administration | ID50 (µmol/kg) | Reference |

| Writhing test | i.p. | 2.2 | nih.gov |

| Formalin test (Phase 1) | i.p. | 6.6 | nih.gov |

| Formalin test (Phase 2) | i.p. | 6.3 | nih.gov |

| Capsaicin test | i.p. | 28.8 | nih.gov |

Peripheral Mechanisms of Action

Studies suggest that some of this compound's effects are mediated through peripheral mechanisms. For instance, its antinociceptive properties, observed in models like the writhing test and formalin-induced pain test, indicate action via peripheral pathways nih.govresearchgate.netmdpi.com. The high potency seen in these tests supports the idea of a peripheral mechanism nih.govmdpi.com.

Investigation of Opioid Receptor Interaction

Research has investigated whether this compound's analgesic effects involve interaction with opioid receptors. However, studies using the opioid receptor antagonist naloxone have indicated that the antinociception produced by this compound is not reversed by naloxone in the writhing test nih.govmdpi.comresearchgate.netnih.gov. Furthermore, this compound did not increase the latency period in the hot-plate test, a model often sensitive to opioid-derived analgesics mdpi.comresearchgate.netnih.gov. These findings suggest that this compound's antinociceptive activity does not appear to involve interaction with opioid systems researchgate.netnih.gov.

Role of Carboxylic Acid Derivatives (e.g., Marrubiinic Acid)

This compound is considered a potential substrate for the formation of other active compounds, including marrubiinic acid researchgate.netmdpi.combrieflands.com. Marrubiinic acid itself has demonstrated significant analgesic effects in experimental models of pain, such as the writhing test in mice mdpi.comresearchgate.networldbotanical.com. Some research indicates that marrubiinic acid may show higher activity than this compound in certain analgesic models mdpi.comresearchgate.networldbotanical.com. While marrubiinic acid has shown choleretic activity in in vivo experiments in rats, the pharmacokinetics of the conversion of this compound to marrubiinic acid and the concentrations required for pharmacological effects are still under investigation europa.eu.

Antispasmodic and Calcium Antagonist Potential

This compound has demonstrated antispasmodic properties and potential as a calcium antagonist nih.govaku.edunih.gov.

Mechanisms of Calcium Channel Modulation

Studies suggest that this compound's antispasmodic activity may be mediated through calcium channel blocking action aku.educore.ac.uk. Research on isolated rabbit jejunum showed that this compound caused concentration-dependent relaxation of contractions induced by high K+, similar to the effect of verapamil, a known calcium channel blocker nih.govaku.educore.ac.uk. This indicates that this compound may exert its spasmolytic effects by interfering with calcium influx aku.educore.ac.uk. Marrubenol (B1251324), a related diterpene also found in Marrubium vulgare, has been characterized as an L-type calcium channel blocker, inhibiting contraction of vascular smooth muscle cells nih.govfrontiersin.org.

Inhibition of KCl-Induced Contraction

Here is a data table summarizing findings on the inhibition of KCl-induced contraction:

| Tissue | Stimulus | This compound Effect | Reference |

| Rabbit Jejunum | High K+ (80mM) | Concentration-dependent relaxation | nih.govaku.educore.ac.uk |

| Rat Aorta | KCl-induced | Potent in vitro inhibition | mdpi.commdpi.comresearchgate.netresearchgate.netucl.ac.be |

Immunomodulating Mechanisms

This compound has been reported to possess immunomodulating properties nih.govmdpi.comnih.govunife.it. Studies have indicated that this compound can influence inflammatory responses. For example, it inhibited carrageenan-induced peritoneal inflammation by preventing inflammatory cell infiltration and peritoneal mast cell degranulation dntb.gov.ua. The anti-inflammatory activity was further supported by observations of lower levels of proteins and myeloperoxidase activity in the peritoneal fluid of treated animals dntb.gov.ua. This compound has also been shown to reduce the secretion of TNF-α and RANTES, chemokines involved in recruiting leukocytes to inflammatory sites researchgate.netcdutcm.edu.cnresearchgate.net. Furthermore, this compound has been reported to suppress the NF-κB signaling pathway, a key regulator of inflammatory responses nih.govresearchgate.net.

Here is a data table summarizing some immunomodulating effects:

| Effect | Mechanism/Observation | Reference |

| Inhibition of peritoneal inflammation | Prevents inflammatory cell infiltration and mast cell degranulation | dntb.gov.ua |

| Reduction of inflammatory markers | Decreased protein levels and myeloperoxidase activity in peritoneal fluid | dntb.gov.ua |

| Suppression of chemokine secretion | Reduced TNF-α and RANTES levels | researchgate.netcdutcm.edu.cnresearchgate.net |

| Modulation of inflammatory pathways | Reported to suppress NF-κB signaling pathway | nih.govresearchgate.net |

Suppressive Effect on Phagocytic Nitric Oxide Production in Macrophages

Studies have investigated the effect of this compound on the production of nitric oxide (NO) in macrophages, which are key immune cells involved in the inflammatory response. Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. Research indicates that this compound can inhibit NO production in macrophages. ukaazpublications.comnih.gov For instance, this compound demonstrated significant inhibition of NO production by 40.7% at a concentration of 25 µg/mL in LPS-activated J774 mouse macrophage cells, with an IC50 value of 35 µg/mL. ukaazpublications.com This dose-dependent inhibitory effect suggests a correlation between this compound concentration and its effectiveness in suppressing NO release. ukaazpublications.com

Modulation of Inflammatory Responses

This compound has been shown to modulate various aspects of inflammatory responses through different mechanisms. It has demonstrated anti-inflammatory effects in several in vivo and in vitro models. nih.govnih.govresearchgate.net

In carrageenan-induced peritoneal inflammation in mice, this compound inhibited the inflammatory response by preventing the infiltration of inflammatory cells and the degranulation of peritoneal mast cells. nih.govnih.govresearchgate.netmdpi.com Biochemical analysis of the peritoneal fluid in treated animals showed lower levels of proteins and reduced myeloperoxidase (MPO) activity, further indicating its anti-inflammatory action. nih.govnih.govresearchgate.netmdpi.com

This compound's anti-inflammatory effects may involve the suppression of pro-inflammatory mediators. It has been reported to moderately inhibit the pro-inflammatory cytokine TNF-α. nih.govwholisticmatters.com Additionally, studies suggest that this compound may influence inflammatory processes mediated by kinins, histamine, and serotonin, potentially by stabilizing mast cell membranes and impairing the release of these mediators. nih.govresearchgate.net In a model of microvascular leakage in mice ears, this compound exhibited significant and dose-related antioedematogenic effects, showing inhibitory activity against edema induced by various phlogistic agents including histamine, bradykinin, and carrageenan. mdpi.comresearchgate.net

The anti-inflammatory action of this compound may also be linked to the suppression of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. nih.govresearchgate.net Furthermore, this compound has been shown to reduce the secretion of RANTES (CCL5), a chemokine that promotes leukocyte recruitment to inflammatory sites. researchgate.netspandidos-publications.comresearchgate.netnih.gov This inhibition of RANTES may contribute to its anti-inflammatory and cardioprotective effects. researchgate.netresearchgate.net

Antimicrobial Mechanisms

This compound and extracts containing it have demonstrated antimicrobial activities against a range of microorganisms, including bacteria and fungi. mdpi.comresearchgate.netnih.gov

Inhibition of Bacterial Strains

This compound and Marrubium vulgare extracts have shown antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.govajol.info Studies have reported the effectiveness of methanolic extracts of M. vulgare against bacteria such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Proteus vulgaris. mdpi.com While some studies on crude extracts showed little or no effect on solid agar (B569324) medium, suggesting potential synergistic action of compounds within the extract, other research on essential oils containing this compound has demonstrated significant activity. mdpi.comnih.gov For example, M. vulgare essential oil exhibited significant activity against Gram-positive bacteria, with inhibition zones ranging from 6.6 to 25.2 mm and MIC values between 1120 and 2600 µg/mL. nih.gov The strongest activity was observed against Staphylococcus epidermidis and Staphylococcus aureus. nih.gov Gram-negative bacteria generally showed higher resistance to the essential oil. nih.gov

Efficacy against Fungal Pathogens (e.g., Dermatophytes)

This compound has demonstrated efficacy against fungal pathogens, including dermatophytes, which are common causes of skin infections. mdpi.comresearchgate.netmdpi.comnih.gov Research has specifically investigated the antifungal activity of this compound against various dermatophyte strains. researchgate.netmdpi.comnih.gov

In one study, this compound at a concentration of 100 µg/mL showed approximately 50% inhibition against Trichophyton mentagrophytes and Epidermophyton floccosum. researchgate.netmdpi.comnih.gov These findings suggest that this compound can be a natural antifungal agent for treating skin dermatophyte infections. researchgate.netmdpi.comnih.gov Marrubium vulgare and this compound have been concluded to be potentially useful in the treatment of skin dermatophyte infections. researchgate.netmdpi.comnih.gov

Effects on Cell Migration and Chemotaxis

This compound has been observed to influence cell migration and chemotaxis, processes crucial in inflammatory and immune responses. spandidos-publications.comnih.govscispace.comspandidos-publications.comendometriosi.it

In Vitro Research Methodologies and Findings

Cell-Based Assays

Cell-based assays are widely used to evaluate the effects of compounds on cell behavior, including viability, proliferation, and the production of specific molecules.

Cell Viability and Proliferation Assays

Investigations into the effects of Marrubiin on cell viability and proliferation have yielded varied results depending on the cell type studied. While some research on extracts containing this compound (Marrubium vulgare) has indicated cytotoxic effects and inhibition of proliferation in certain cancer cell lines, such as melanoma (B16) and glioma (U251) mdpi.comcellmolbiol.orgresearchgate.net, studies focusing specifically on isolated this compound have presented different outcomes. One report noted that this compound did not demonstrate cytotoxicity against a panel of 66 cancer cell lines mdpi.com. Conversely, a study examining the impact of this compound on inflammatory cell viability observed a modest cytotoxic potential towards peripheral mononuclear cells (PMNCs), granulocytes, and spleen lymphocytes nih.gov. A statistically significant decrease in viable PMNCs was noted after a 3-hour exposure at specific concentrations nih.gov.

Detailed viability data for inflammatory cells exposed to varying concentrations of this compound is presented below:

| Cell Type | This compound Concentration | Viability (% of Control) | Notes | Source |

| Peripheral Mononuclear Cells | 10⁻⁴ M | 79 ± 7* | Statistically significant decrease | nih.gov |

| Peripheral Mononuclear Cells | 10⁻⁵ M | 92 ± 7 | nih.gov | |

| Peripheral Mononuclear Cells | 10⁻⁶ M | 103 ± 4 | nih.gov | |

| Peripheral Mononuclear Cells | 10⁻⁷ M | 102 ± 5 | nih.gov | |

| Peripheral Mononuclear Cells | 10⁻⁸ M | 95 ± 3 | nih.gov | |

| Granulocytes | 10⁻⁴ M | 90 ± 2** | Statistically significant decrease | nih.gov |

| Granulocytes | 10⁻⁵ M | 102 ± 8 | nih.gov | |

| Granulocytes | 10⁻⁶ M | 98 ± 4 | nih.gov | |

| Granulocytes | 10⁻⁷ M | 114 ± 9 | nih.gov | |

| Granulocytes | 10⁻⁸ M | 101 ± 4 | nih.gov | |

| Spleen Lymphocytes | 10⁻⁴ M | 87 ± 10 | nih.gov | |

| Spleen Lymphocytes | 10⁻⁵ M | 93 ± 5 | nih.gov | |

| Spleen Lymphocytes | 10⁻⁶ M | 94 ± 4 | nih.gov | |

| Spleen Lymphocytes | 10⁻⁷ M | 97 ± 6 | nih.gov | |

| Spleen Lymphocytes | 10⁻⁸ M | 96 ± 4 | nih.gov |

p < 0.001, ** p < 0.01 vs. RPMI-treated cells. nih.gov

In studies utilizing 3T3 fibroblast cell lines, this compound demonstrated no cellular toxicity, with an IC50 value exceeding 25 µg/ml. ukaazpublications.com

Inflammatory Mediator Analysis in Cell Lines